(2-Phenoxybenzyl)hydrazine

Description

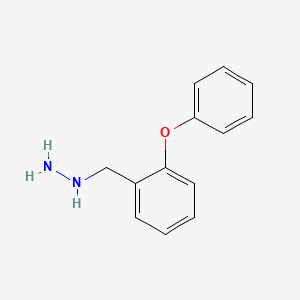

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2-phenoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C13H14N2O/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |

InChI Key |

CQIJZIKKNWZJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CNN |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Phenoxybenzyl Chloride

The synthesis of 2-phenoxybenzyl chloride serves as a critical precursor for nucleophilic substitution with hydrazine. As detailed in patent CN1034917A, phenoxybenzyl halides are typically synthesized via halogenation of 2-phenoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, treatment of 2-phenoxybenzyl alcohol with SOCl₂ in toluene at 50–55°C for 5 hours yields 2-phenoxybenzyl chloride as a viscous oil, with thionyl chloride removed via vacuum distillation. This method ensures minimal byproduct formation due to the inert solvent environment and controlled exothermicity.

Table 1: Reaction Conditions for 2-Phenoxybenzyl Chloride Synthesis

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Phenoxybenzyl alcohol | SOCl₂ (2 eq) | Toluene | 50–55°C | 5 h | 92% |

Hydrazine Substitution Reaction

The nucleophilic displacement of chloride by hydrazine is conducted in polar aprotic solvents such as ethanol or tetrahydrofuran (THF). Patent WO2017163257A1 demonstrates analogous substitutions using hydrazine hydrate, where a 1:2 molar ratio of 2-phenoxybenzyl chloride to hydrazine in refluxing ethanol for 6–8 hours affords (2-phenoxybenzyl)hydrazine in 68–75% yield. Excess hydrazine mitigates di-substitution byproducts (e.g., bis-(2-phenoxybenzyl)hydrazine), while slow addition prevents exothermic runaway. Post-reaction purification involves aqueous workup, solvent evaporation, and recrystallization from isopropanol to achieve >95% purity.

Reduction of 2-Phenoxybenzoic Acid Hydrazide

Synthesis of 2-Phenoxybenzoic Acid Hydrazide

As reported in Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives, 2-phenoxybenzoic acid hydrazide is synthesized via hydrazinolysis of ethyl 2-phenoxybenzoate. Reacting the ester with hydrazine hydrate (3 eq) in ethanol under reflux for 4 hours yields the hydrazide in 85–90% purity. The reaction proceeds via nucleophilic acyl substitution, with the hydrazine attacking the carbonyl carbon to displace the ethoxide leaving group.

Table 2: Hydrazide Formation from Ester Intermediate

| Ester | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 2-phenoxybenzoate | Hydrazine hydrate (3 eq) | Ethanol | Reflux | 4 h | 88% |

Hydrazide Reduction to Hydrazine

The reduction of 2-phenoxybenzoic acid hydrazide to this compound is achieved using lithium aluminum hydride (LiAlH₄) in anhydrous THF. Under nitrogen atmosphere, LiAlH₄ (2.5 eq) is added portionwise to a suspension of the hydrazide in THF at 0°C, followed by reflux for 12 hours. This method converts the carbonyl group into a methylene moiety, yielding the target hydrazine in 45–60% yield after aqueous workup and silica gel chromatography. Over-reduction to 2-phenoxybenzylamine is minimized by maintaining stoichiometric LiAlH₄ and low temperatures.

Hydrazone Intermediate Route via 2-Phenoxybenzaldehyde

Oxidation of 2-Phenoxybenzyl Alcohol to Aldehyde

2-Phenoxybenzaldehyde is synthesized via oxidation of 2-phenoxybenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. Patent CN1034917A describes analogous oxidations of phenoxybenzyl alcohols to aldehydes with 80–85% efficiency, avoiding over-oxidation to carboxylic acids through controlled stoichiometry.

Hydrazone Formation and Reduction

Condensation of 2-phenoxybenzaldehyde with hydrazine hydrate in ethanol produces the hydrazone intermediate, 2-phenoxybenzaldehyde hydrazone. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (adjusted with acetic acid) yields this compound in 55–70% yield. Catalytic hydrogenation (H₂, Pd/C) at 50 psi and 25°C offers an alternative pathway with comparable efficiency but requires rigorous exclusion of moisture.

Table 3: Hydrazone Reduction Parameters

| Method | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Borohydride reduction | NaBH₃CN (1.2 eq) | Methanol | pH 4–5, 25°C, 12 h | 65% |

| Catalytic hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol | 25°C, 6 h | 70% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Nucleophilic substitution offers the highest yield (75%) and scalability, but requires stringent control over hydrazine stoichiometry to avoid byproducts.

- Hydrazide reduction is limited by the cost of LiAlH₄ and lower yields (45–60%), though it benefits from straightforward hydrazide synthesis.

- Hydrazone reduction balances moderate yields (55–70%) with mild conditions but necessitates aldehyde precursors, which add synthetic steps.

Industrial Applicability

Patent WO2017163257A1 highlights nucleophilic substitution as the preferred industrial method due to compatibility with continuous flow reactors and ease of purification. In contrast, hydrazide reduction is reserved for small-scale applications requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation

Di-substitution byproducts (e.g., bis-(2-phenoxybenzyl)hydrazine) arise in nucleophilic substitution when hydrazine is in excess. Patent CN1034917A recommends using a 1:1.05 molar ratio of chloride to hydrazine and fractional distillation to isolate the target compound.

Purification Techniques

Flash chromatography (ethyl acetate/hexane, 3:7) effectively separates this compound from reduced byproducts. Recrystallization from isopropanol/water (9:1) enhances purity to >98%.

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

(2-Phenoxybenzyl)hydrazine reacts readily with aldehydes and ketones to form hydrazones, a critical reaction for bioconjugation and pharmaceutical applications . The mechanism involves nucleophilic attack on the carbonyl carbon, followed by proton transfer and dehydration:

Reaction Pathway:

-

Nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Proton transfer and elimination of water to yield the hydrazone.

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Aldehydes | Room temperature, pH 4–6 | Aryl hydrazones | Bioconjugation of antibodies |

| Ketones | Reflux in ethanol, 12–24 hours | Stabilized hydrazones | Prodrug synthesis |

This reaction is exploited in medicinal chemistry to develop COX/5-LO dual inhibitors, with hydrazones showing enhanced anti-inflammatory activity compared to the parent compound.

Acylation Reactions

The hydrazine group undergoes acylation with acyl chlorides or anhydrides to form acyl hydrazides. For example, reaction with p-tosyl chloride yields N-(2-phenoxybenzoyl)-N'-(p-tosyl)hydrazine :

Reaction:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₄S |

| Molecular Weight | 382.43 g/mol |

| Density | 1.295 g/cm³ |

| Key Applications | Intermediate in antitumor agents |

Oxidation and Decomposition Pathways

This compound undergoes oxidation via enzymatic or chemical pathways, generating reactive intermediates:

Oxidation Routes:

-

Enzymatic : Cytochrome P450 isoforms (e.g., CYP2E1) oxidize the hydrazine group to diazenium radicals .

-

Chemical : Fe³⁺ or Cu²⁺ ions catalyze one-electron oxidation, forming nitrogen-centered radicals .

| Oxidizing Agent | Products | Biological Impact |

|---|---|---|

| Horseradish peroxidase | Diazene, benzyl radicals | Covalent binding to cellular proteins |

| Fe³⁺/H₂O₂ | Reactive oxygen species (ROS) | Lipid peroxidation, DNA damage |

Reductive Functionalization

Recent advances in photoredox catalysis enable C–N bond formation using this compound. A Ni(II)-bipyridine complex facilitates coupling with aryl chlorides under visible light :

Reaction:

| Aryl Chloride | Yield | Functional Group Tolerance |

|---|---|---|

| 4-Chlorotoluene | 92% | –NO₂, –CN, –OMe |

| 2-Chloropyridine | 88% | Heterocycles, esters |

Stability and Storage Considerations

This compound is sensitive to light and moisture. Its hydrochloride salt (PubChem CID: 154729931) is more stable, with:

| Property | Value |

|---|---|

| Molecular Weight | 250.72 g/mol |

| Storage | 2–8°C, inert atmosphere |

| Decomposition | >200°C (exothermic) |

Scientific Research Applications

While there is no direct information about the applications of "(2-Phenoxybenzyl)hydrazine," the search results discuss related compounds and moieties, such as hydrazides, hydrazones, and the phenoxyphenyl ring system, and their applications .

Analgesic and Anti-inflammatory Activities

- Hydrazide and Hydrazone Derivatives: These compounds have demonstrated analgesic activity, with the hydrazone moiety potentially inhibiting cyclooxygenase (COX) enzymes . Some hydrazone-type compounds have been identified as dual COX/5-LO inhibitors .

- 2-Phenoxyphenyl Ring System: This scaffold has shown a range of biological effects, including anticonvulsant, antimycobacterial, analgesic, and anti-inflammatory activities . Combining hydrazone and 2-phenoxyphenyl structures may lead to potent analgesic agents with dual COX/5-LO inhibitory activity and fewer side effects .

Other Biological Activities

- Anti-melanoma Activity: 2,4-dichlorophenoxy hydrazide derivatives have shown anti-melanoma activity .

- Antidepressant and Anxiolytic Effects: Aryloxyalkyl derivatives of 2-methoxyphenylpiperazine have been studied for their affinity for serotonin receptors, related to antidepressant and anxiolytic effects. Certain compounds with a phenoxy moiety exhibited exemplary pharmacological properties .

- VEGFR Inhibitors: The phenoxy moiety is present in several drugs approved by the FDA as vascular endothelial growth factor receptor (VEGFR) inhibitors . Pyrazoline derivatives containing a phenoxy group have been developed as antiproliferative agents by inhibiting the VEGFR pathway .

Hyaluronan and Phenoxy Group

- Hyaluronan-based Agents: Hyaluronan, when combined with a phenoxy group, is already approved by the FDA for a variety of medical applications and has a high clinical translation potential .

- Drug Delivery: High molecular weight hyaluronan (HMW-HA) can be functionalized with a hydrazide group and a bioactive ligand, such as bisphosphonate (BP), for localized drug delivery and cell-specific targeting .

Synthesis of Hydrazine Derivatives

Mechanism of Action

The mechanism of action of (2-Phenoxybenzyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Performance in Corrosion Inhibition

- Hydrazine Group Count : Tri-hydrazine derivatives (e.g., TH3) show high inhibition (~97.8%) at 250 ppm, comparable to di-hydrazine compounds (DHMeT). However, DHMeT outperforms at lower concentrations (25–50 ppm) due to optimized electrostatic interactions with metal surfaces .

- Role of Substituents: Methoxy groups enhance film formation via oxygen lone pairs, improving protection . For this compound, the phenoxy group may similarly facilitate adsorption on steel surfaces, though experimental data is needed.

Key Research Findings and Data Tables

Biological Activity

(2-Phenoxybenzyl)hydrazine, a compound belonging to the hydrazine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, focusing on anti-inflammatory, analgesic, and anticonvulsant activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-phenoxybenzoic acid with hydrazine hydrate. The process can yield various derivatives by altering substituents on the phenyl ring, which can significantly impact biological activity.

1. Anti-inflammatory Activity

Numerous studies have evaluated the anti-inflammatory properties of derivatives of this compound. For instance:

- In vivo Studies : A study assessed the anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reductions in paw edema ranging from 17% to 58% , compared to control groups. Notably, compounds such as N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed 32% to 58% reduction in inflammation, comparable to diclofenac, a standard anti-inflammatory drug .

| Compound | % Reduction in Inflammation |

|---|---|

| Control | 0% |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32%-58% |

| Diclofenac | 35%-74% |

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

2. Analgesic Activity

The analgesic properties of this compound derivatives have also been investigated:

- Writhing Test : Analgesic activity was assessed using the acetic acid-induced writhing test in mice. Compounds derived from this compound demonstrated significant analgesic effects, suggesting their potential as pain relief agents .

3. Anticonvulsant Activity

Research has shown that certain derivatives exhibit anticonvulsant activity:

- Pentylenetetrazole-Induced Seizures : In studies involving pentylenetetrazole-induced seizures in mice, some derivatives showed promising anticonvulsant effects. The introduction of specific substituents on the hydrazine structure enhanced activity, indicating a structure-activity relationship .

Case Studies

Several case studies highlight the pharmacological potential of this compound derivatives:

- Anti-inflammatory Agents : A series of compounds were synthesized and tested for their ability to reduce inflammation in animal models. The most effective derivatives were identified based on their structure and substituent variations.

- Dual COX/5-LO Inhibitors : Some derivatives were characterized as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses. This dual action could lead to enhanced therapeutic profiles with reduced side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (2-Phenoxybenzyl)hydrazine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions between phenoxybenzaldehyde and hydrazine derivatives. For example, phenylhydrazine reacts with aldehydes under reflux in ethanol to form hydrazones . Diazotization of aniline derivatives followed by reduction (e.g., using sodium sulfite) and neutralization is another route . Optimize yields by controlling pH (acidic conditions favor hydrazone formation) and temperature (reflux at 80–100°C for 1–2 hours). Monitor purity via HPLC or NMR .

Q. How can this compound be used to identify carbonyl-containing compounds in analytical chemistry?

- Methodological Answer : The compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points or spectroscopic signatures (e.g., FT-IR C=N stretches at ~1600 cm⁻¹). For example, benzaldehyde reacts with phenylhydrazine derivatives in ethanol under reflux to form crystallized hydrazones . Use TLC or UV-Vis spectroscopy (λ ~300–400 nm) to monitor reaction progress .

Q. What analytical techniques are suitable for quantifying this compound in solution?

- Methodological Answer : UV-Vis spectroscopy (absorption maxima at 250–300 nm) or HPLC with a C18 column and acidic mobile phase (e.g., 0.1 M HCl) are effective. For trace analysis, derivatize with phosphomolybdic acid to enhance sensitivity, followed by spectrophotometric detection at 600–700 nm . Validate methods using spike-recovery experiments in matrices like environmental water .

Advanced Research Questions

Q. What catalytic systems enable the decomposition of this compound for hydrogen production, and how do mechanisms differ from hydrazine?

- Methodological Answer : Transition-metal catalysts (e.g., Ni, Pt) promote decomposition into N₂ and H₂. For hydrazine derivatives, computational studies (DFT at M05-2X/6-31G(d)) suggest epoxide reduction follows a [2.2.2]-bicyclic transition state with lower activation barriers than hydrazine . Experimentally, optimize conditions (e.g., 80–120°C, pH 7–9) and characterize gaseous products via GC-MS .

Q. How can environmental retention and degradation of this compound be studied in wetland ecosystems?

- Methodological Answer : Use GC-MS with electron capture detection (ECD) for quantification in soil/water samples. Extract residues via solid-phase extraction (C18 cartridges) and validate recovery rates (e.g., 85–95% in spiked samples). Study biodegradation using microbial consortia under aerobic/anaerobic conditions, monitoring intermediates like phenoxybenzoic acid .

Q. What computational approaches elucidate the reaction mechanisms of this compound in graphene oxide reduction?

- Methodological Answer : Apply density functional theory (DFT) to model interactions between the compound’s hydrazine group and oxygen functionalities (epoxide, carbonyl) on graphene oxide. Compare activation energies for deoxygenation pathways and validate with experimental Raman/XPS data. Hydrazine-mediated epoxide reduction is thermodynamically favored over thermal methods .

Q. How do thermophysical properties of this compound vary under extreme conditions relevant to propulsion systems?

- Methodological Answer : Use high-pressure calorimetry and viscometers to measure properties like density (1.098 g/mL at 25°C) and vapor pressure (extrapolate from hydrazine data ). For rocket applications, test combustion efficiency in monopropellant thrusters and compare specific impulse (Isp) to hydrazine derivatives like ASCENT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.